molecular formula C10H11FO B8576352 Ethanone, 1-(3-ethyl-4-fluorophenyl)-

Ethanone, 1-(3-ethyl-4-fluorophenyl)-

Cat. No.: B8576352
M. Wt: 166.19 g/mol
InChI Key: SUDNYIIMGQPMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-ethyl-4-fluorophenyl)- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and fluoro groups

Preparation Methods

The synthesis of Ethanone, 1-(3-ethyl-4-fluorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.

Industrial production methods may involve the optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Ethanone, 1-(3-ethyl-4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethanone, 1-(3-ethyl-4-fluorophenyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand the interactions of fluoro-substituted aromatic compounds with biological systems.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-ethyl-4-fluorophenyl)- involves its interaction with molecular targets through various pathways. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Ethanone, 1-(3-ethyl-4-fluorophenyl)- can be compared with other similar compounds, such as:

    1-(3-Ethyl-4-chloro-phenyl)-ethanone: This compound has a chloro group instead of a fluoro group, which affects its reactivity and applications.

    1-(3-Ethyl-4-methyl-phenyl)-ethanone: The presence of a methyl group alters the compound’s steric and electronic properties, leading to different chemical behaviors.

    1-(3-Ethyl-4-nitro-phenyl)-ethanone: The nitro group introduces additional reactivity, making this compound useful in different synthetic and research contexts.

The uniqueness of Ethanone, 1-(3-ethyl-4-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(3-ethyl-4-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h4-6H,3H2,1-2H3

InChI Key

SUDNYIIMGQPMSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of H2SO4 (0.25 mL) in H2O (3 mL), HgO (154 mg, 0.712 mmol) was added. Another portion of H2SO4 (0.5 mL) was added so that all of the mercury oxide dissolved. Then the mixture was warmed to 60° C. and (3-ethyl-4-fluoro-phenylethynyl)-trimethyl-silane (1.57 g, 7.12 mmol) was added with tetrahydrofuran (2 mL) during 20 minutes. After the addition, the mixture was stirred for an additional 30 minutes and then cooled and extracted with ether. The extract was passed through a celite pad, washed with saturated brine and dried (Na2SO4). Removal of solvent on a rotary evaporator gave a brown oil, which was chromatographed (25%, dichloromethane/hexanes) to give a yellow oil. 404 mg, 34%.
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

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